N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. For instance, biphenyl-4-carbohydrazide (0.01 mol, 2.12 g) and 4-fluoro benzaldehyde (1.24 g, 0.01 mol) can be dissolved in ethanol (30 mL) with the addition of a few drops of concentrated hydrochloric acid. The mixture is then refluxed for about 3 hours. Upon cooling, the solid product is filtered, washed with water, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.
Scientific Research Applications
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in various chemical reactions.
Medicine: It may have pharmacological applications, such as acting as enzyme inhibitors.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with transition metal ions. This is facilitated by the presence of the azomethine group (–NHN=CH–), which can coordinate with metal ions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of coordination compounds and as a ligand in chemical reactions .
Properties
Molecular Formula |
C29H24N2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-[4-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H24N2O4/c1-34-26-17-13-25(14-18-26)29(33)31-30-19-21-7-15-27(16-8-21)35-20-28(32)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-19H,20H2,1H3,(H,31,33)/b30-19+ |
InChI Key |
DFIHIRFZHUVFFG-NDZAJKAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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